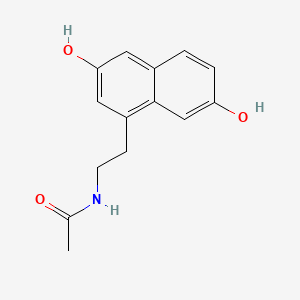

7-Desmethyl-3-hydroxyagomelatine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(3,7-dihydroxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-9(16)15-5-4-11-7-13(18)6-10-2-3-12(17)8-14(10)11/h2-3,6-8,17-18H,4-5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMUHSDLSKQLNNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Desmethyl-3-hydroxyagomelatine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-desmethyl-3-hydroxyagomelatine, a primary metabolite of the antidepressant drug agomelatine (B1665654). While detailed proprietary synthesis and characterization data are not fully available in the public domain, this document consolidates existing knowledge to propose a viable synthetic route, summarize key analytical data, and discuss the known biological activity. This guide is intended to serve as a foundational resource for researchers engaged in the study of agomelatine metabolism, related compound synthesis, and drug development.

Introduction

This compound, chemically known as N-(2-(3,7-dihydroxynaphthalen-1-yl)ethyl)acetamide, is a significant metabolite of agomelatine. Agomelatine is a melatonergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2C receptor antagonist, approved for the treatment of major depressive disorder. The metabolism of agomelatine is extensive and primarily mediated by cytochrome P450 enzymes, leading to hydroxylated and demethylated derivatives. Understanding the synthesis and properties of its metabolites is crucial for a complete pharmacological and toxicological profile of the parent drug. This compound is reported to be less pharmacologically active than agomelatine itself[1][2].

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound from agomelatine.

Experimental Protocols (Proposed)

Step 1: O-Demethylation of Agomelatine to 7-Desmethyl-agomelatine

A general procedure for the demethylation of methoxy-naphthalene derivatives can be adapted. One such method involves the use of strong acids like hydrobromic acid (HBr).

-

Reaction: Agomelatine is treated with a strong demethylating agent, such as 48% aqueous HBr or boron tribromide (BBr₃) in an appropriate solvent (e.g., dichloromethane (B109758) for BBr₃).

-

Conditions: The reaction mixture is typically heated under reflux for several hours until the demethylation is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. Purification is generally achieved by recrystallization or column chromatography on silica (B1680970) gel to yield 7-desmethyl-agomelatine[3].

Step 2: Aromatic Hydroxylation of 7-Desmethyl-agomelatine

The introduction of a hydroxyl group at the C3 position of the naphthalene (B1677914) ring is a more complex step. This is an electrophilic substitution on an activated aromatic system.

-

Strategy: A direct and selective hydroxylation of the electron-rich naphthalene ring of 7-desmethyl-agomelatine is required. This could potentially be achieved using various oxidizing agents. The directing effects of the existing hydroxyl and ethylacetamide groups would influence the position of hydroxylation. Given that this is a metabolic conversion, a biomimetic approach using P450 enzyme mimics could also be explored.

-

Challenges: Achieving regioselectivity for the C3 position over other positions on the naphthalene ring is a significant challenge in chemical synthesis. Protection of the existing phenolic group might be necessary before proceeding with the hydroxylation.

Characterization Data

Comprehensive spectroscopic data for this compound is scarce. The most definitive characterization data available comes from a validated LC-MS/MS method for its quantification in human plasma[4].

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | [5] |

| Molecular Weight | 245.28 g/mol | [5] |

| CAS Number | 166527-00-0 | [1][5] |

Mass Spectrometry

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of agomelatine and its metabolites[4]. The key parameters for this compound are summarized below.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Transition (MRM) | m/z 260.1 → 201.1 |

Note: The precursor ion m/z of 260.1 likely corresponds to the protonated molecule [M+H]⁺, where M is the molecular weight of this compound (245.28). The discrepancy might be due to adduct formation or experimental conditions.

Caption: Mass spectrometry fragmentation of this compound.

Biological Activity and Signaling Pathways

This compound is a metabolite of agomelatine and is reported to have lower pharmacological activity than the parent compound[1][2]. Agomelatine's primary mechanism of action involves agonism at melatonin (B1676174) receptors (MT1 and MT2) and antagonism at the serotonin 5-HT2C receptor[6][7]. This dual action is believed to contribute to its antidepressant and circadian rhythm-regulating effects.

While specific binding affinity data (e.g., Ki or IC50 values) for this compound are not available, its reduced activity implies a lower affinity for these receptors compared to agomelatine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. 7-Desmethyl Agomelatine|N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide [benchchem.com]

- 4. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - CAS - 166527-00-0 | Axios Research [axios-research.com]

- 6. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 7-Desmethyl-3-hydroxyagomelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 7-Desmethyl-3-hydroxyagomelatine, a metabolite of the antidepressant drug agomelatine (B1665654). Agomelatine exerts its therapeutic effects through a unique combination of melatonergic (MT1/MT2) receptor agonism and serotonergic (5-HT2C) receptor antagonism. Understanding the pharmacological properties of its metabolites is crucial for a complete characterization of its in vivo activity and safety profile. This document summarizes the available data on the receptor binding affinity and functional activity of this compound, outlines relevant experimental protocols for its pharmacological evaluation, and visualizes key metabolic and signaling pathways.

Introduction

Agomelatine is an antidepressant approved for the treatment of major depressive disorder. Its mechanism of action involves the synergistic effects of being a potent agonist at melatonin (B1676174) MT1 and MT2 receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor. This dual action is believed to contribute to the resynchronization of circadian rhythms and the enhancement of dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.

Agomelatine is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP1A2 and to a lesser extent CYP2C9/19. This metabolic process generates several metabolites, including 7-desmethylagomelatine, 3-hydroxyagomelatine, and the di-substituted metabolite, this compound. A thorough understanding of the pharmacological activity of these metabolites is essential for a complete toxicological and pharmacological assessment of agomelatine.

Receptor Binding and Functional Activity

Quantitative data on the direct interaction of this compound with melatonergic and serotonergic receptors is limited in publicly available literature. However, a report from the European Medicines Agency (EMA) provides a qualitative assessment of the activity of agomelatine's main metabolites. According to the report, metabolites other than 3-hydroxyagomelatine (at MT1/MT2) and 7-desmethylagomelatine (at 5-HT2C) are considered to have weak or no affinity for these receptors. This suggests that this compound is likely to possess low affinity and functional activity at the primary targets of the parent compound.

Data Presentation

The following tables summarize the known pharmacological data for agomelatine and provide a framework for the type of data required for a complete profile of this compound.

Table 1: Receptor Binding Affinity (Ki)

| Compound | MT1 Receptor (Ki, nM) | MT2 Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) |

| Agomelatine | 0.1 | 0.12 | 631 |

| This compound | Data not available | Data not available | Data not available |

Table 2: Functional Activity (EC50 / IC50)

| Compound | MT1 Receptor (EC50, nM) | MT2 Receptor (EC50, nM) | 5-HT2C Receptor (IC50, nM) |

| Agomelatine | Agonist (EC50 data variable) | Agonist (EC50 data variable) | Antagonist (IC50 data variable) |

| This compound | Data not available | Data not available | Data not available |

Experimental Protocols

To quantitatively determine the pharmacological profile of this compound, standardized in vitro assays are required. The following sections detail generalized experimental protocols for radioligand binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of this compound for human MT1, MT2, and 5-HT2C receptors.

Materials:

-

Cell membranes expressing the recombinant human receptor of interest (MT1, MT2, or 5-HT2C).

-

Radioligand specific for each receptor (e.g., [³H]-melatonin for MT1/MT2, [³H]-mesulergine for 5-HT2C).

-

This compound (test compound).

-

Non-specific binding control (e.g., a high concentration of a known ligand).

-

Assay buffer.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a series of dilutions of the test compound, this compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

-

Incubate the plates to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC50 or IC50).

Objective: To determine the functional activity and potency of this compound at human MT1, MT2, and 5-HT2C receptors.

Example for G-protein Coupled Receptors (GPCRs) like MT1, MT2, and 5-HT2C:

-

cAMP Assay (for Gi-coupled receptors like MT1 and MT2):

-

Use cells stably expressing the MT1 or MT2 receptor.

-

Stimulate adenylyl cyclase with forskolin (B1673556) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Treat the cells with varying concentrations of this compound.

-

Measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).

-

An agonist will decrease the forskolin-stimulated cAMP levels. The concentration-response curve is used to determine the EC50.

-

To test for antagonist activity, cells are co-incubated with a known agonist and varying concentrations of the test compound.

-

-

Calcium Flux Assay (for Gq-coupled receptors like 5-HT2C):

-

Use cells stably expressing the 5-HT2C receptor and loaded with a calcium-sensitive fluorescent dye.

-

Treat the cells with varying concentrations of this compound.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

An agonist will induce an increase in intracellular calcium. The concentration-response curve is used to determine the EC50.

-

To test for antagonist activity, cells are pre-incubated with the test compound before the addition of a known agonist.

-

Visualizations

The following diagrams illustrate the metabolic pathway of agomelatine and the general signaling pathways of its target receptors.

In Vitro Metabolism of Agomelatine to 7-Desmethyl-3-hydroxyagomelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of agomelatine (B1665654), with a specific focus on the formation of its secondary metabolite, 7-Desmethyl-3-hydroxyagomelatine. This document details the metabolic pathways, key enzymes involved, experimental protocols for in vitro studies, and quantitative data reported in the literature.

Introduction to Agomelatine Metabolism

Agomelatine, an antidepressant with a unique pharmacological profile as a melatonergic agonist (MT1 and MT2 receptors) and a 5-HT2C antagonist, undergoes extensive hepatic metabolism. This rapid biotransformation is a key determinant of its pharmacokinetic profile, characterized by a short plasma half-life of 1-2 hours. The primary metabolic routes for agomelatine are 3-hydroxylation and 7-desmethylation. The sequential action of these pathways leads to the formation of the di-metabolite, this compound. Understanding the in vitro conditions that facilitate this metabolic cascade is crucial for drug development and for assessing potential drug-drug interactions.

Metabolic Pathway of Agomelatine to this compound

The biotransformation of agomelatine to this compound is a two-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

Step 1: Primary Metabolism

Agomelatine is first metabolized to two primary metabolites:

-

3-hydroxyagomelatine: This reaction is predominantly catalyzed by CYP1A2 .

-

7-desmethylagomelatine: This O-demethylation is mainly carried out by CYP2C9 and CYP2C19 .

Step 2: Secondary Metabolism

The primary metabolites can then undergo further biotransformation:

-

7-desmethylagomelatine can be hydroxylated at the 3-position by CYP1A2 to form this compound.

-

Alternatively, 3-hydroxyagomelatine can be demethylated at the 7-position by CYP2C9/CYP2C19 to yield the same di-metabolite.

These metabolites are subsequently conjugated, primarily with glucuronic acid, and eliminated. The major metabolites of agomelatine, including this compound, are considered to have less pharmacological activity than the parent compound.

Metabolic Pathway Diagram

Caption: Metabolic pathway of agomelatine to this compound.

Experimental Protocols for In Vitro Metabolism Studies

This section provides a detailed methodology for studying the formation of this compound from agomelatine in an in vitro setting using human liver microsomes.

Materials and Reagents

-

Agomelatine

-

This compound (as a reference standard)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (B52724) (ACN)

-

Formic acid

-

Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

-

Ultrapure water

Incubation Procedure

The following protocol is a general guideline based on standard practices for in vitro metabolism assays.

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Add pooled human liver microsomes to the master mix to a final protein concentration of 0.5-1.0 mg/mL.

-

Pre-warm the mixture at 37°C for 5-10 minutes.

-

-

Initiation of the Metabolic Reaction:

-

Add agomelatine (dissolved in a small volume of organic solvent like methanol (B129727) or DMSO, with the final solvent concentration typically ≤1%) to the pre-warmed incubation mixture to achieve the desired final substrate concentration (e.g., a range from 1 to 100 µM to study concentration-dependent formation).

-

Initiate the reaction by adding the NADPH regenerating system or by adding the substrate to the complete mixture.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60, and 120 minutes) to monitor the time-dependent formation of the metabolite.

-

-

Termination of the Reaction:

-

Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes) containing the internal standard. This step also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the terminated reaction mixtures vigorously.

-

Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

Experimental Workflow Diagram

Caption: Workflow for the in vitro metabolism of agomelatine.

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is suitable for separation.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic phase (e.g., acetonitrile or methanol) is typically used.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for agomelatine and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions.

-

Quantitative Data

Quantitative data on the in vitro formation of this compound is not extensively reported in publicly available literature. However, data for the primary metabolic pathways can be used to infer the conditions that would favor the formation of the di-metabolite.

| Parameter | Agomelatine Metabolism | Reference |

| Primary Metabolites | 3-hydroxyagomelatine, 7-desmethylagomelatine | |

| Major Enzyme (3-hydroxylation) | CYP1A2 (approximately 90% of metabolism) | [1] |

| Major Enzymes (7-desmethylation) | CYP2C9 and CYP2C19 (approximately 10% of metabolism) | [1] |

| Secondary Metabolite | This compound | |

| Formation Pathway | Sequential 7-desmethylation and 3-hydroxylation |

Table 1: Summary of Agomelatine Metabolism.

To determine the enzyme kinetics (Km and Vmax) for the formation of this compound, a series of incubations with varying agomelatine concentrations would be performed. The rate of metabolite formation at each concentration would be measured and the data fitted to the Michaelis-Menten equation.

Conclusion

The in vitro metabolism of agomelatine to this compound is a multi-step process involving key cytochrome P450 enzymes, primarily CYP1A2, CYP2C9, and CYP2C19. The experimental protocols outlined in this guide provide a framework for researchers to investigate this metabolic pathway. By utilizing human liver microsomes and a sensitive LC-MS/MS analytical method, it is possible to characterize the formation of this secondary metabolite and determine its kinetic parameters. Such studies are essential for a comprehensive understanding of agomelatine's disposition and for predicting its metabolic behavior in vivo. Further research is warranted to generate specific quantitative data on the formation kinetics of this compound.

References

The Role of CYP1A2 in the Metabolic Journey of Agomelatine to 7-Desmethyl-3-hydroxyagomelatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of 7-Desmethyl-3-hydroxyagomelatine, a key metabolite of the novel antidepressant agomelatine (B1665654). The focus is on the critical role of the cytochrome P450 isoenzyme CYP1A2 in this biotransformation process. This document synthesizes available data on the metabolic cascade, offers detailed experimental protocols for the analysis of these compounds, and presents visual workflows and pathways to facilitate understanding.

Introduction to Agomelatine Metabolism

Agomelatine, an agonist of melatonergic MT1/MT2 receptors and an antagonist of the 5-HT2C receptor, undergoes extensive hepatic first-pass metabolism. This process is predominantly mediated by the cytochrome P450 (CYP) system, with CYP1A2 being responsible for approximately 90% of its initial biotransformation[1]. A smaller contribution is made by CYP2C9 and CYP2C19[1]. The metabolism of agomelatine leads to the formation of several metabolites, primarily through hydroxylation and demethylation reactions. The major initial metabolites, 7-desmethyl-agomelatine and 3-hydroxyagomelatine, are subsequently converted into the secondary metabolite, this compound[2]. These metabolites are generally considered inactive and are rapidly conjugated and eliminated[3].

Understanding the kinetics and pathways of this metabolic process is crucial for drug development, particularly for predicting drug-drug interactions, understanding interindividual variability in patient response, and assessing the risk of metabolite-driven toxicity.

The Metabolic Pathway: From Agomelatine to its Dihydroxylated Metabolite

The formation of this compound is a multi-step process involving sequential enzymatic reactions. The primary pathways are initiated by either O-demethylation at the 7-position or hydroxylation at the 3-position of the naphthalene (B1677914) ring.

-

Pathway 1: Agomelatine is first metabolized by CYP1A2 to 3-hydroxyagomelatine. This intermediate is then demethylated by CYP2C9 to form this compound.

-

Pathway 2: Alternatively, agomelatine is demethylated by CYP2C9 to 7-desmethyl-agomelatine. This intermediate then undergoes hydroxylation by CYP1A2 to yield the final metabolite, this compound.

The following diagram illustrates this metabolic cascade.

Quantitative Analysis of Agomelatine and its Metabolites

| Compound | Lower Limit of Quantification (LLOQ) (ng/mL) | Linear Range (ng/mL) |

| Agomelatine | 0.0457 | 0.0457 - 100 |

| 7-Desmethyl-agomelatine | 0.1372 | 0.1372 - 300 |

| 3-Hydroxy-agomelatine | 0.4572 | 0.4572 - 1000 |

Table 1: Quantitative parameters from a validated LC-MS/MS bioanalytical method[4][5].

Experimental Protocols

Protocol for Quantification of Agomelatine and its Primary Metabolites in Human Plasma via LC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of agomelatine and its two major primary metabolites[4][5]. This method can be further developed to include the quantification of this compound by optimizing mass transitions and chromatographic conditions.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., phenacetin).

-

Add 300 µL of methanol (B129727) to precipitate proteins.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

-

Column: Phenomenex ODS3 (4.6 x 150 mm, 5 µm)[5].

-

Mobile Phase: Methanol and 5mM ammonium (B1175870) formate (B1220265) solution (containing 0.2% formic acid) (70:30, v/v)[5].

-

Flow Rate: 0.8 mL/min[5].

-

Column Temperature: 40°C.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

Representative Protocol for In Vitro Metabolism and Enzyme Kinetics in Human Liver Microsomes (HLMs)

This protocol provides a general framework for determining the kinetic parameters (Kₘ and Vₘₐₓ) of CYP1A2-mediated metabolite formation.

1. Incubation Mixture Preparation:

-

Prepare a stock solution of the substrate (e.g., 7-desmethyl-agomelatine) in a suitable solvent (e.g., methanol, acetonitrile) and dilute to various concentrations in incubation buffer.

-

The final incubation mixture (e.g., 200 µL total volume) should contain:

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

-

Pooled human liver microsomes (final concentration 0.2-0.5 mg/mL).

-

Substrate (a range of concentrations, e.g., 0.5 - 200 µM, to bracket the expected Kₘ).

-

Magnesium chloride (MgCl₂, 3 mM).

-

2. Incubation Procedure:

-

Pre-warm the incubation mixtures containing buffer, microsomes, and substrate at 37°C for 5 minutes in a shaking water bath.

-

Initiate the reaction by adding a pre-warmed NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range for metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold stop solution (e.g., acetonitrile (B52724) containing an internal standard).

3. Sample Processing and Analysis:

-

Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant for analysis by a validated LC-MS/MS method, as described in Protocol 4.1, optimized for the detection of this compound.

4. Data Analysis:

-

Quantify the amount of this compound formed at each substrate concentration.

-

Plot the rate of formation (V) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation (V = Vₘₐₓ * [S] / (Kₘ + [S])) using non-linear regression software to determine the Kₘ and Vₘₐₓ values.

-

Calculate the intrinsic clearance (CLᵢₙₜ) as the ratio Vₘₐₓ / Kₘ.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for conducting pharmacokinetic analysis and in vitro metabolism studies.

Conclusion

The biotransformation of agomelatine to this compound is a sequential metabolic process wherein the cytochrome P450 enzyme CYP1A2 plays a pivotal role, acting on both the parent drug and its 7-desmethyl metabolite. While the complete kinetic profile for the formation of this specific secondary metabolite is not fully elucidated in available literature, the established analytical and in vitro methodologies provide a robust framework for future investigations. For drug development professionals, a thorough understanding of this CYP1A2-mediated pathway is essential for characterizing the metabolic fate of agomelatine, predicting potential drug interactions with CYP1A2 inhibitors or inducers, and interpreting pharmacokinetic variability arising from genetic polymorphisms in the CYP1A2 gene. Further research to quantify the kinetic parameters of each step in this cascade will enhance the precision of physiologically based pharmacokinetic (PBPK) models and support a more comprehensive safety and efficacy profile of agomelatine.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Agomelatine Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine (B1665654), an antidepressant with a unique receptor profile, undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 isoenzymes CYP1A2 and CYP2C9. This process yields several metabolites, with the most significant being 3-hydroxy agomelatine and 7-desmethyl agomelatine. While often described as inactive or less active than the parent compound, emerging data indicates that these metabolites retain some biological activity, particularly at the key receptors targeted by agomelatine: the melatonergic (MT1 and MT2) and serotonergic (5-HT2C) receptors. This technical guide provides a comprehensive overview of the known biological activities of agomelatine's major metabolites, presenting available quantitative data, detailing the experimental protocols used for their characterization, and illustrating the relevant biological pathways.

Introduction

Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) exerts its antidepressant effects through a novel mechanism of action: agonism at melatonergic MT1 and MT2 receptors and antagonism at the 5-HT2C serotonin (B10506) receptor. This dual action is believed to contribute to the resynchronization of circadian rhythms and an increase in dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex. Due to extensive first-pass metabolism, agomelatine's bioavailability is low, and a significant portion of the administered dose is converted into various metabolites. Understanding the biological activity of these metabolites is crucial for a complete picture of agomelatine's pharmacology and its overall clinical effect.

The primary metabolites of agomelatine are hydroxylated and demethylated derivatives. The main circulating metabolites are 3-hydroxy agomelatine (S20002) and 7-desmethyl agomelatine (S20242). Other identified metabolites include 3-hydroxy-7-desmethyl agomelatine and a dihydrodiol metabolite. This guide focuses on the biological activity of these key metabolites at the primary targets of the parent drug.

Quantitative Biological Activity Data

The following tables summarize the available quantitative and qualitative data on the binding affinity of agomelatine and its major metabolites for the MT1, MT2, and 5-HT2C receptors. It is important to note that while qualitative descriptions of "moderate affinity" have been reported for some metabolites, specific quantitative data (i.e., Ki or IC50 values) are not consistently available in publicly accessible literature.

Table 1: Binding Affinity of Agomelatine at Target Receptors

| Compound | Receptor | Affinity (Ki) | Cell Line | Reference |

| Agomelatine | MT1 | 0.1 nM | CHO cells | [1] |

| MT2 | 0.12 nM | CHO cells | [1] | |

| 5-HT2C | 631 nM | Cloned human | [1] |

Table 2: Biological Activity of Major Agomelatine Metabolites

| Metabolite | Receptor | Affinity (Ki) | IC50 | Activity | Reference |

| 3-Hydroxy Agomelatine | MT1 | Moderate Affinity | Not Reported | Not Reported | [2] |

| MT2 | Moderate Affinity | Not Reported | Not Reported | [2] | |

| 5-HT2C | 1.8 µM | 3.2 µM | Antagonist | [3] | |

| 7-Desmethyl Agomelatine | MT1 | Weak or No Affinity | Not Reported | Not Reported | [2] |

| MT2 | Weak or No Affinity | Not Reported | Not Reported | [2] | |

| 5-HT2C | Moderate Affinity* | Not Reported | Not Reported | [2] | |

| Other Metabolites | MT1, MT2, 5-HT2C | Weak or No Affinity | Not Reported | Not Reported | [2] |

*Qualitative assessment from the European Medicines Agency (EMA) report. Specific quantitative data is not available in the cited literature.

Signaling Pathways and Metabolic Fate

The biological effects of agomelatine and its metabolites are mediated through complex signaling cascades initiated by their interaction with MT1, MT2, and 5-HT2C receptors.

Caption: Metabolic pathway of agomelatine.

Caption: Signaling pathways of MT1/MT2 and 5-HT2C receptors.

Experimental Protocols

The characterization of the biological activity of agomelatine and its metabolites primarily relies on in vitro radioligand binding assays. These assays are fundamental for determining the affinity (Ki) and inhibition constants (IC50) of compounds for specific receptors.

Radioligand Binding Assay for MT1/MT2 and 5-HT2C Receptors

This section outlines a generalized protocol for a competitive radioligand binding assay, which is a standard method to determine the binding affinity of a test compound (e.g., an agomelatine metabolite).

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor (MT1, MT2, or 5-HT2C).

Materials:

-

Membrane Preparations: Cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for MT1/MT2, HEK293 cells for 5-HT2C).

-

Radioligand: A high-affinity radioactive ligand specific for the target receptor.

-

For MT1/MT2: [³H]-Melatonin or 2-[¹²⁵I]-Iodomelatonin.

-

For 5-HT2C: [³H]-Mesulergine.

-

-

Test Compounds: Agomelatine and its metabolites of interest, dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: Buffer composition is critical and receptor-specific. A typical buffer is 50 mM Tris-HCl (pH 7.4) containing specific ions (e.g., MgCl₂).

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

96-well Plates: For performing the assay.

-

Glass Fiber Filters: (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membrane preparations on ice and resuspend them in the assay buffer to a predetermined protein concentration.

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Test compound at various concentrations (typically a serial dilution).

-

Radioligand at a fixed concentration (usually at or below its Kd value).

-

Membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 25-37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Measured in the absence of any competing ligand.

-

Non-specific Binding: Measured in the presence of a high concentration of a non-radioactive ligand known to bind to the receptor, which displaces all specific binding of the radioligand.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

-

Caption: Experimental workflow for a radioligand binding assay.

Discussion and Future Directions

The available data, although limited, suggests that the major metabolites of agomelatine are not entirely inert. 3-hydroxy agomelatine retains antagonist activity at the 5-HT2C receptor, albeit with a significantly lower affinity than the parent compound. Both 3-hydroxy agomelatine and 7-desmethyl agomelatine are reported to have a moderate affinity for MT1/MT2 and 5-HT2C receptors, respectively.

The clinical significance of these findings remains to be fully elucidated. Given the extensive first-pass metabolism of agomelatine, the systemic concentrations of its metabolites can be substantial. Therefore, even with lower affinities, their contribution to the overall pharmacological effect cannot be entirely dismissed.

Further research is warranted to obtain precise quantitative binding data (Ki values) for all major metabolites at all three receptor targets. Additionally, functional assays are needed to determine whether the binding of these metabolites to MT1 and MT2 receptors results in agonistic or antagonistic activity. A more complete understanding of the pharmacodynamic profile of agomelatine's metabolites will provide a more nuanced view of its mechanism of action and could inform the development of future antidepressant therapies.

Conclusion

While agomelatine is the primary active moiety, its major metabolites, 3-hydroxy agomelatine and 7-desmethyl agomelatine, exhibit residual biological activity at the 5-HT2C and melatonergic receptors. The affinity of these metabolites is considerably lower than that of the parent compound. This guide has summarized the currently available quantitative and qualitative data and provided a framework of the experimental protocols used to assess this activity. Further quantitative studies are necessary to fully delineate the contribution of these metabolites to the overall clinical profile of agomelatine.

References

7-Desmethyl-3-hydroxyagomelatine: A Comprehensive Technical Guide to its Role as a Biomarker of Agomelatine Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agomelatine (B1665654), a melatonergic agonist (MT1 and MT2 receptors) and a serotonin (B10506) 5-HT2c receptor antagonist, is a novel antidepressant used in the treatment of major depressive disorder. Due to its unique mechanism of action, it offers a different therapeutic approach compared to traditional antidepressants. Agomelatine undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 (CYP) isoenzymes CYP1A2 (approximately 90%) and to a lesser extent by CYP2C9 and CYP2C19 (approximately 10%).[1][2][3] This extensive metabolism results in low oral bioavailability of the parent drug, typically less than 5% at therapeutic doses. The major metabolic pathways involve demethylation and hydroxylation, leading to the formation of various metabolites that are subsequently conjugated and excreted.

Given the significant inter-individual variability in agomelatine pharmacokinetics, largely due to genetic polymorphisms in metabolizing enzymes and other physiological factors, direct monitoring of the parent drug can be challenging. This variability can impact therapeutic efficacy and the risk of adverse events. Therefore, the identification and validation of a reliable biomarker for agomelatine exposure are of significant interest in clinical and research settings. This technical guide focuses on 7-desmethyl-3-hydroxyagomelatine, a major metabolite of agomelatine, and its utility as a biomarker for assessing agomelatine exposure.

Rationale for this compound as a Biomarker

The suitability of a metabolite as a biomarker for drug exposure depends on several factors, including its formation pathway, pharmacokinetic profile, and the correlation of its concentration with the administered dose of the parent drug. This compound emerges as a promising candidate for monitoring agomelatine exposure for the following reasons:

-

Major Metabolic Pathway: this compound is a product of the primary metabolic pathways of agomelatine, specifically O-demethylation at the 7-position and hydroxylation at the 3-position. Its formation is directly linked to the biotransformation of the parent drug.

-

Higher Plasma Concentrations: Due to the extensive first-pass metabolism of agomelatine, its plasma concentrations are often low and can fall below the limit of quantification of analytical methods. In contrast, its major metabolites, including this compound, are present in significantly higher concentrations in the systemic circulation.

-

Potential for Longer Half-Life: Metabolites can sometimes exhibit a longer elimination half-life compared to the parent drug. While specific data on the half-life of this compound is not extensively reported, a longer half-life would provide a wider window for therapeutic drug monitoring and a more stable measure of cumulative exposure.

-

Correlation with Agomelatine Exposure: The concentration of this compound in plasma is expected to be proportional to the dose of agomelatine administered, reflecting the extent of its metabolism. This dose-concentration relationship is fundamental for a reliable biomarker.

Agomelatine Metabolism and Formation of this compound

The metabolic conversion of agomelatine to this compound involves a two-step process catalyzed by CYP450 enzymes.

Quantitative Data

The following tables summarize the pharmacokinetic parameters of agomelatine and its major metabolites, including this compound, from a bioequivalence study in healthy Chinese subjects following a single 25 mg oral dose of agomelatine.

Table 1: Pharmacokinetic Parameters of Agomelatine and its Metabolites

| Parameter | Agomelatine | 7-Desmethylagomelatine | 3-Hydroxyagomelatine |

| Cmax (ng/mL) | 10.2 ± 9.8 | 35.8 ± 15.7 | 155.4 ± 55.6 |

| Tmax (h) | 1.0 (0.5 - 4.0) | 1.5 (0.5 - 6.0) | 1.0 (0.5 - 4.0) |

| AUC0-t (ng·h/mL) | 25.8 ± 23.7 | 133.1 ± 65.9 | 408.3 ± 151.2 |

| AUC0-∞ (ng·h/mL) | 28.5 ± 25.4 | 143.5 ± 70.8 | 425.1 ± 156.9 |

| t1/2 (h) | 1.9 ± 0.8 | 2.3 ± 0.7 | 2.1 ± 0.5 |

Data presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax.

Table 2: Linearity Ranges for Quantification of Agomelatine and its Metabolites in Human Plasma

| Analyte | Linearity Range (ng/mL) |

| Agomelatine | 0.0457 - 100 |

| 7-Desmethylagomelatine | 0.1372 - 300 |

| 3-Hydroxyagomelatine | 0.4572 - 1000 |

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the simultaneous quantification of agomelatine and its metabolites in human plasma. The following protocol provides a detailed methodology based on published methods.

Experimental Workflow

Sample Preparation: Protein Precipitation

-

Thaw Plasma Samples: Allow frozen human plasma samples to thaw at room temperature.

-

Aliquoting: Transfer 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analog of agomelatine or a structurally similar compound) to each sample to correct for matrix effects and extraction variability.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to each plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1.0 min: 10% B

-

1.0-3.0 min: 10% to 90% B

-

3.0-4.0 min: 90% B

-

4.0-4.1 min: 90% to 10% B

-

4.1-5.0 min: 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Agomelatine: Q1: m/z 244.1 → Q3: m/z 185.1

-

7-Desmethylagomelatine: Q1: m/z 230.1 → Q3: m/z 171.1

-

3-Hydroxyagomelatine: Q1: m/z 260.1 → Q3: m/z 201.1

-

This compound: Specific transition to be determined based on the fragmentation pattern of a reference standard.

-

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 550°C

-

Curtain Gas: 35 psi

-

Ion Source Gas 1: 55 psi

-

Ion Source Gas 2: 60 psi

-

Conclusion

This compound serves as a valuable and reliable biomarker for assessing agomelatine exposure in clinical and research settings. Its formation as a major metabolite, coupled with its higher plasma concentrations compared to the parent drug, makes it an ideal analyte for quantification. The use of a validated LC-MS/MS method allows for the sensitive and specific simultaneous measurement of agomelatine and its key metabolites, providing a comprehensive pharmacokinetic profile. By monitoring this compound, researchers and clinicians can gain a more accurate understanding of agomelatine exposure, which can aid in dose optimization, assessment of patient adherence, and investigation of exposure-response relationships. This approach ultimately contributes to the safer and more effective use of agomelatine in the treatment of major depressive disorder.

References

chemical properties and structure of 7-Desmethyl-3-hydroxyagomelatine

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Desmethyl-3-hydroxyagomelatine is a principal human metabolite of the novel antidepressant agomelatine (B1665654). As a compound with residual pharmacological activity, a thorough understanding of its chemical properties, structure, and biological interactions is crucial for a comprehensive assessment of agomelatine's overall clinical profile. This technical guide provides a detailed overview of this compound, encompassing its physicochemical characteristics, structural details, and known biological activities. The document includes detailed experimental protocols for its analysis and outlines the key signaling pathways associated with its parent compound, agomelatine, which are relevant to understanding its mechanism of action.

Chemical Properties and Structure

This compound, with the IUPAC name N-(2-(3,7-dihydroxynaphthalen-1-yl)ethyl)acetamide, is a key metabolite formed through the hepatic metabolism of agomelatine.[1][2] The primary metabolic pathways for agomelatine involve 3-hydroxylation and 7-desmethylation.[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₃ | |

| Molecular Weight | 245.28 g/mol | [3] |

| Appearance | Pale Beige to Light Brown Solid | [4] |

| Melting Point | Not experimentally determined. Predicted values may vary. | - |

| Boiling Point | Not experimentally determined. Predicted values may vary. | - |

| Solubility | No specific data available. As a hydroxylated derivative, it is expected to have higher polarity and potentially greater aqueous solubility than agomelatine. For the related compound, 7-desmethyl-agomelatine, solubility in DMSO is reported as ≥ 160 mg/mL. Solubility in mixtures for in vivo studies has been reported for 7-desmethyl-agomelatine as ≥ 2.08 mg/mL in formulations containing DMSO, PEG300, Tween-80, and saline.[5] | - |

Structural Information

| Identifier | Value | Source |

| IUPAC Name | N-(2-(3,7-dihydroxynaphthalen-1-yl)ethyl)acetamide | [6] |

| CAS Number | 166527-00-0 | [3] |

| SMILES | OC1=CC2=C(CCNC(C)=O)C=C(O)C=C2C=C1 | [6] |

| 3D Conformation | A 3D structure can be generated from the SMILES string using appropriate chemical software. No experimentally determined crystal structure is publicly available. | - |

Biological Activity and Signaling Pathways

This compound is a metabolite of agomelatine, which is a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the serotonin (B10506) 5-HT2C receptor.[7] This dual action is believed to contribute to its antidepressant effects by resynchronizing circadian rhythms and increasing dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.[8] this compound itself has been shown to have less activity than the parent compound.[7]

Agomelatine Metabolism and Formation of this compound

The metabolism of agomelatine is primarily hepatic, mediated by cytochrome P450 enzymes, with CYP1A2 being the major contributor (90%) and CYP2C9/19 also playing a role (10%).[9] The formation of this compound occurs through two key steps: 7-O-demethylation and 3-hydroxylation.[1][2]

Signaling Pathways of the Parent Compound, Agomelatine

The biological activity of this compound is understood in the context of its parent compound. Agomelatine's unique pharmacological profile stems from its synergistic action on both melatonergic and serotonergic systems.[10]

2.2.1. Melatonergic (MT1/MT2) Receptor Agonism

Activation of MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), is primarily linked to the regulation of circadian rhythms.[11] This action is thought to contribute to the sleep-improving effects of agomelatine.

2.2.2. Serotonergic (5-HT2C) Receptor Antagonism

Antagonism of the 5-HT2C receptor by agomelatine leads to the disinhibition of dopaminergic and noradrenergic neurons in the prefrontal cortex, which is a key mechanism underlying its antidepressant effects.[12]

2.2.3. Receptor Heteromerization

Recent studies have suggested the formation of heterodimers between MT1/MT2 and 5-HT2C receptors, which may provide a molecular basis for the synergistic effects of agomelatine.[13] The functional consequences of this heteromerization are an area of active research.

Experimental Protocols

Synthesis of this compound

Purification of this compound

Given the polar nature of the dihydroxylated metabolite, purification would likely involve chromatographic techniques. A general workflow is proposed below.

Analytical Method: LC-MS/MS for Quantification in Human Plasma

A sensitive and selective LC-MS/MS method for the simultaneous determination of agomelatine, 7-desmethyl-agomelatine, and 3-hydroxy-agomelatine in human plasma has been developed and validated.[14]

3.3.1. Sample Preparation

-

Method: Simple protein precipitation.

-

Procedure: To a plasma sample, add a precipitating agent (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., phenacetin). Vortex and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.

3.3.2. Chromatographic Conditions

-

Column: Phenomenex ODS3 (4.6 x 150 mm, 5 µm) or equivalent C18 column.[14]

-

Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 5mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid).[14] A typical ratio is 70:30 (v/v) methanol:buffer.[14]

-

Flow Rate: Approximately 0.8 mL/min.[14]

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

3.3.3. Mass Spectrometric Detection

-

Ionization: Positive electrospray ionization (ESI+).

-

Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

3.3.4. Method Validation

The method should be validated for specificity, linearity, lower limit of quantification (LLOQ), precision, accuracy, extraction recovery, matrix effect, and stability according to regulatory guidelines.[14]

Biological Assays

While specific assay results for this compound are limited, the following general protocols for the parent compound's targets can be adapted to evaluate the activity of the metabolite.

3.4.1. MT1 and MT2 Receptor Binding Assay

-

Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-melatonin) and cell membranes expressing the MT1 or MT2 receptor.

-

Procedure:

-

Prepare cell membranes from a stable cell line expressing either human MT1 or MT2 receptors.

-

Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Determine the IC₅₀ value of the test compound and calculate the binding affinity (Ki).

-

3.4.2. 5-HT2C Receptor Antagonism Assay

-

Principle: A functional assay measuring the ability of the test compound to inhibit the signaling induced by a known 5-HT2C agonist (e.g., serotonin). A common readout is the measurement of intracellular calcium mobilization.

-

Procedure:

-

Use a cell line stably expressing the human 5-HT2C receptor and loaded with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of the test compound (this compound).

-

Stimulate the cells with a fixed concentration of a 5-HT2C agonist.

-

Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

Determine the IC₅₀ value of the test compound for its antagonist activity.

-

Conclusion

This compound is a significant metabolite of agomelatine with a chemical structure that retains some of the core features of the parent compound. While its pharmacological activity is reported to be lower than that of agomelatine, a comprehensive understanding of its properties is essential for a complete picture of agomelatine's in vivo behavior. This technical guide has summarized the available chemical and structural information, outlined the relevant biological pathways, and provided detailed experimental protocols for the analysis of this metabolite. Further research is warranted to fully elucidate the specific physicochemical properties and the complete pharmacological profile of this compound.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Agomelatine - Wikipedia [en.wikipedia.org]

- 10. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mode of action of agomelatine: synergy between melatonergic and 5-HT2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Convergence of melatonin and serotonin (5-HT) signaling at MT2/5-HT2C receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Effects of Agomelatine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Agomelatine (B1665654), a melatonergic agonist (MT1/MT2) and 5-HT2C antagonist, is an antidepressant medication whose clinical efficacy is attributed to its unique synergistic mechanism of action. Following administration, agomelatine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2C9 and CYP2C19. This biotransformation results in the formation of several metabolites, with the most prominent being hydroxylated and demethylated derivatives. A comprehensive review of the existing scientific literature indicates that the principal metabolites of agomelatine are pharmacologically inactive or possess significantly lower affinity for the primary therapeutic targets compared to the parent compound. This guide synthesizes the available data on the metabolic fate of agomelatine and the current understanding of the therapeutic potential, or lack thereof, of its major metabolites.

Agomelatine Metabolism

Agomelatine is subject to rapid and extensive first-pass metabolism in the liver. The primary metabolic pathways are hydroxylation and O-demethylation. The main cytochrome P450 isoenzyme involved in this process is CYP1A2 (approximately 90%), with CYP2C9 and CYP2C19 playing a minor role (approximately 10%).[1] The resulting metabolites are subsequently conjugated, primarily with glucuronic acid, and are then eliminated via renal excretion.

The major identified metabolites of agomelatine are:

-

3-hydroxy-agomelatine

-

7-desmethyl-agomelatine

-

7-desmethyl-3-hydroxyagomelatine

These metabolites are found in systemic circulation, but their pharmacological contribution to the therapeutic effects of agomelatine is considered to be negligible.[1]

Pharmacological Activity of Agomelatine and its Metabolites

The therapeutic efficacy of agomelatine is derived from its synergistic action as a potent agonist at melatonergic MT1 and MT2 receptors and as an antagonist at the serotonin (B10506) 5-HT2C receptor.[2] This profile is believed to contribute to the resynchronization of circadian rhythms and an increase in dopamine (B1211576) and norepinephrine (B1679862) release in the frontal cortex.

In contrast, studies on the principal metabolites of agomelatine have consistently demonstrated a lack of significant pharmacological activity at these key receptors.

Data Presentation: Receptor Binding Affinities

The following table summarizes the available quantitative and qualitative data on the binding affinities of agomelatine and its major metabolites for the MT1, MT2, and 5-HT2C receptors.

| Compound | MT1 Receptor Affinity (Ki) | MT2 Receptor Affinity (Ki) | 5-HT2C Receptor Affinity (Ki) | Reference |

| Agomelatine | 0.1 nM | 0.12 nM | 631 nM | [3] |

| 3-hydroxy-agomelatine | Not Reported (Considered Inactive) | Not Reported (Considered Inactive) | 1.8 µM (1800 nM) | [4] |

| 7-desmethyl-agomelatine | Not Reported (Considered Inactive) | Not Reported (Considered Inactive) | Not Reported (Considered Inactive) | [1][5] |

| This compound | Not Reported (Considered Inactive) | Not Reported (Considered Inactive) | Not Reported (Considered Inactive) | [6] |

Note: The literature frequently states that the metabolites are inactive without providing specific Ki values. The available data for 3-hydroxy-agomelatine indicates a 10-fold lower affinity for the 5-HT2C receptor compared to the parent drug.

Experimental Protocols

Generalized Radioligand Binding Assay Protocol

This protocol describes a typical workflow for assessing the binding affinity of a test compound (e.g., an agomelatine metabolite) to a specific receptor (e.g., MT1, MT2, or 5-HT2C).

Signaling Pathways and Therapeutic Implications

The therapeutic effects of agomelatine are attributed to its influence on specific signaling pathways. Its agonism at MT1 and MT2 receptors in the suprachiasmatic nucleus helps to regulate circadian rhythms.[1] The antagonism of 5-HT2C receptors leads to an increase in the release of dopamine and norepinephrine in the prefrontal cortex.[1]

Given the significantly reduced or absent activity of its metabolites at these primary targets, it is highly unlikely that they contribute directly to the antidepressant, anxiolytic, or sleep-regulating effects of agomelatine. Their rapid conjugation and elimination further support their role as inactive byproducts of agomelatine's metabolism.

Conclusion

The available scientific evidence strongly indicates that the therapeutic effects of agomelatine are attributable to the parent compound itself, and not its major metabolites. While agomelatine undergoes extensive hepatic metabolism, the resulting hydroxylated and demethylated derivatives, including 3-hydroxy-agomelatine and 7-desmethyl-agomelatine, are considered to be pharmacologically inactive. The lack of significant binding affinity of these metabolites for MT1, MT2, and 5-HT2C receptors precludes them from contributing to the clinical efficacy of agomelatine. Therefore, from a drug development perspective, the focus remains on the unique pharmacological profile of the parent molecule, agomelatine. Future research into agomelatine could further explore the nuances of its synergistic receptor interactions and its potential applications in other circadian-related disorders.

References

- 1. Agomelatine: A novel melatonergic antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agomelatine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Neuroprotective Potential of 7-Desmethyl-3-hydroxyagomelatine: An In-Depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Desmethyl-3-hydroxyagomelatine is a principal metabolite of the novel antidepressant agomelatine (B1665654). While extensive research has elucidated the neuroprotective properties of its parent compound, specific data on the independent neuroprotective effects of this compound remain limited in publicly available scientific literature. This technical guide synthesizes the current understanding of this metabolite, primarily drawing inferences from the well-established pharmacology of agomelatine and the metabolite's known biological targets. This document will explore its pharmacological profile and potential, though largely unconfirmed, neuroprotective mechanisms, providing a framework for future research in this area.

Introduction to this compound

This compound, also known by its developmental code S20360, is formed during the hepatic metabolism of agomelatine.[1] Agomelatine itself is recognized for its unique mechanism of action, functioning as a potent agonist at melatonergic MT1 and MT2 receptors and an antagonist at the 5-HT2C serotonin (B10506) receptor.[2][3] Its metabolite, this compound, shares this receptor interaction profile, albeit with reportedly lesser activity than the parent compound.[1] Despite its lower potency, its ability to interact with these key receptors suggests a potential for neuroprotective actions.

Pharmacological Profile

The primary known pharmacological actions of this compound are centered on its interaction with melatonin (B1676174) and serotonin receptors.

Table 1: Pharmacological Targets of this compound

| Receptor Target | Activity | Potential Neuroprotective Implication |

| Melatonin Receptor 1 (MT1) | Agonist | Regulation of circadian rhythms, anti-inflammatory effects, antioxidant properties. |

| Melatonin Receptor 2 (MT2) | Agonist | Regulation of circadian rhythms, neurogenesis, and synaptic plasticity. |

| Serotonin 2C Receptor (5-HT2C) | Antagonist | Increased prefrontal cortex dopamine (B1211576) and norepinephrine (B1679862) release, modulation of stress response. |

Note: The specific binding affinities and functional potencies of this compound at these receptors are not well-documented in publicly accessible literature and are generally considered to be lower than those of agomelatine.

Postulated Neuroprotective Mechanisms

Given the absence of direct experimental data, the neuroprotective properties of this compound can be hypothesized based on the known functions of its molecular targets.

Melatonergic Agonism and Neuroprotection

The activation of MT1 and MT2 receptors by melatonin and its analogs, including agomelatine, is strongly associated with neuroprotective effects. These mechanisms are likely shared by this compound.

-

Circadian Rhythm Regulation: Disrupted circadian rhythms are implicated in the pathophysiology of several neurodegenerative and psychiatric disorders. By acting on MT1/MT2 receptors in the suprachiasmatic nucleus, this compound may contribute to the resynchronization of the sleep-wake cycle, a crucial factor for neuronal health and cognitive function.[2]

-

Antioxidant and Anti-inflammatory Properties: Melatonergic agonists are known to possess potent antioxidant properties, both through direct free radical scavenging and by stimulating the expression of antioxidant enzymes. They also exhibit anti-inflammatory effects by modulating cytokine production. There is speculation that agomelatine's metabolites may contribute to preventing protein glycation and oxidation, which are processes linked to neurodegeneration.

-

Promotion of Neurogenesis and Synaptic Plasticity: Activation of MT2 receptors has been linked to the promotion of neurogenesis and the enhancement of synaptic plasticity, which are vital for learning, memory, and neuronal repair.[2]

5-HT2C Receptor Antagonism and its Implications

Antagonism of the 5-HT2C receptor by this compound could offer additional neuroprotective benefits.

-

Increased Monoamine Release: Blockade of 5-HT2C receptors in the prefrontal cortex leads to an increase in the release of dopamine and norepinephrine.[4] These neurotransmitters play a critical role in cognitive function, mood, and alertness. Deficits in these neurotransmitter systems are observed in various neurological conditions.

-

Modulation of the Stress Response: The 5-HT2C receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and the stress response. Antagonism of this receptor may help to mitigate the detrimental effects of chronic stress on the brain.[5]

Potential Signaling Pathways

Based on the known signaling cascades activated by MT1/MT2 agonism and 5-HT2C antagonism, the following diagrams illustrate the potential signaling pathways that could be modulated by this compound, leading to neuroprotection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agomelatine, the first melatonergic antidepressant: discovery, characterization and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agomelatine: A Novel Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agomelatine: Protecting the CNS from the Effects of Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 7-Desmethyl-3-hydroxyagomelatine in Agomelatine Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agomelatine (B1665654), an atypical antidepressant, exerts its therapeutic effects through a unique combination of melatonergic agonism (MT1/MT2 receptors) and serotonergic antagonism (5-HT2C receptor). Its extensive hepatic metabolism, primarily mediated by cytochrome P450 1A2 (CYP1A2), results in the formation of several metabolites. Among these, 7-desmethyl-3-hydroxyagomelatine is a di-hydroxylated derivative. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the overall pharmacological profile of agomelatine. The available data on its formation, pharmacokinetic properties, and putative contribution to the parent drug's effects and safety profile are summarized. While extensively studied, it is widely reported that the metabolites of agomelatine, including this compound, possess significantly less or no pharmacological activity compared to the parent compound. This guide also outlines relevant experimental protocols for the analysis of this metabolite and discusses its potential, though not fully elucidated, role in agomelatine-associated hepatotoxicity.

Introduction

Agomelatine's novel mechanism of action has established it as a valuable therapeutic option for major depressive disorder. A thorough understanding of its metabolic fate is crucial for a complete characterization of its clinical pharmacology. Agomelatine undergoes rapid and extensive first-pass metabolism in the liver, with CYP1A2 being the principal enzyme responsible for its biotransformation[1][2]. This process leads to the generation of multiple metabolites, including the hydroxylated and demethylated derivatives. One such metabolite is this compound. This document aims to consolidate the available technical information regarding this specific metabolite, focusing on its pharmacological significance.

Metabolism and Pharmacokinetics

Agomelatine is metabolized predominantly via oxidation and demethylation. The formation of this compound involves two key metabolic steps: O-demethylation at the 7-position and hydroxylation at the 3-position of the naphthalene (B1677914) ring. These reactions are primarily catalyzed by CYP1A2, with a minor contribution from CYP2C9 and CYP2C19[1][2].

The metabolic pathway leading to the formation of this compound can be visualized as a multi-step enzymatic process within the liver.

Following oral administration, agomelatine has a low bioavailability of less than 5% at therapeutic doses, which is attributed to its extensive first-pass metabolism[3]. The metabolites, including this compound, are the primary circulating species. These metabolites are subsequently conjugated, primarily with glucuronic acid, and are then renally excreted. The elimination half-life of agomelatine is short, typically 1-2 hours[1].

Pharmacological Activity

A critical aspect of understanding the contribution of a metabolite to the parent drug's pharmacology is the characterization of its own biological activity. For this compound, the available literature consistently indicates a significantly lower pharmacological activity compared to agomelatine[4].

Receptor Binding Affinity

Table 1: Receptor Binding Affinities (Ki, nM) of Agomelatine and its Metabolites

| Compound | MT1 Receptor | MT2 Receptor | 5-HT2C Receptor |

| Agomelatine | 0.1 | 0.12 | 631 |

| 7-Desmethyl-agomelatine | Data not available | Data not available | Data not available |

| 3-Hydroxyagomelatine | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

Data for metabolites are not available in the reviewed literature, which generally describes them as having low activity.

Functional Activity

Functional assays measure the biological response elicited by a compound at a receptor, providing information on its potency (EC50) and efficacy (Emax). Similar to the binding affinity data, specific functional activity parameters for this compound are not reported in the scientific literature. It is generally accepted that the metabolites of agomelatine do not significantly contribute to its therapeutic effects[2][5].

Table 2: Functional Activity of Agomelatine and its Metabolites

| Compound | Receptor | Assay Type | Potency (EC50) | Efficacy (Emax) |

| Agomelatine | MT1/MT2 | Agonist activity | Data not available | Data not available |

| 5-HT2C | Antagonist activity | Data not available | Data not available | |

| This compound | MT1/MT2/5-HT2C | Not reported | Not reported | Not reported |

Specific quantitative functional data for agomelatine and its metabolites are not consistently reported across publicly available literature.

Role in Hepatotoxicity

Cases of elevated liver enzymes have been reported with agomelatine treatment, making hepatotoxicity a key safety concern[6][7]. The mechanism is thought to be idiosyncratic and may involve the formation of reactive metabolites[8][9]. Dihydroxylated metabolites of agomelatine, such as this compound, are hypothesized to undergo redox cycling, a process that can generate reactive oxygen species (ROS) and induce cellular stress[10].

The formation of quinone-like reactive intermediates from hydroxylated naphthalene derivatives is a known mechanism of drug-induced liver injury. These intermediates can covalently bind to cellular macromolecules, including proteins, leading to cellular dysfunction and an immune response.

While this pathway is plausible, direct experimental evidence demonstrating the cytotoxicity of this compound in human liver cells (e.g., HepG2 cells) is currently lacking in the literature. Further research is required to definitively establish the contribution of this specific metabolite to agomelatine-induced hepatotoxicity.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of agomelatine and its metabolites in human plasma.

Sample Preparation:

-

To 100 µL of human plasma, add an internal standard solution.

-

Precipitate proteins by adding 300 µL of acetonitrile (B52724).

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent.

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-